Disodium cobalt edetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

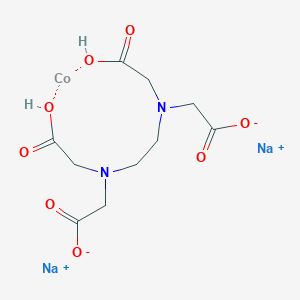

Disodium cobalt edetate is a coordination complex formed between cobalt(II) ions and the chelating agent ethylenediaminetetraacetic acid. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Disodium cobalt edetate can be synthesized by reacting cobalt(II) salts with ethylenediaminetetraacetic acid in the presence of sodium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, adding cobalt(II) chloride or cobalt(II) sulfate, and then adjusting the pH with sodium hydroxide to form the disodium salt .

Industrial Production Methods

In industrial settings, the production of cobalt disodium ethylenediaminetetraacetate follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and the pH is carefully controlled to ensure the formation of the desired complex. The product is then purified and dried for use in various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Disodium cobalt edetate undergoes several types of chemical reactions, including:

Complexation Reactions: Forms stable complexes with various metal ions.

Oxidation-Reduction Reactions: Can participate in redox reactions, particularly in the presence of other metal ions.

Substitution Reactions: Ligands in the complex can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with cobalt disodium ethylenediaminetetraacetate include other metal salts, oxidizing agents, and reducing agents. The reactions typically occur in aqueous solutions with controlled pH and temperature .

Major Products

The major products formed from reactions involving cobalt disodium ethylenediaminetetraacetate depend on the specific reaction conditions. For example, in complexation reactions, the product is a new metal complex, while in redox reactions, the oxidation state of cobalt may change .

Wissenschaftliche Forschungsanwendungen

Antidote for Cyanide Poisoning

Disodium cobalt edetate, also known as dicobalt edetate, was developed primarily as an antidote for cyanide poisoning. Cyanide binds to cellular cytochrome oxidase, inhibiting cellular respiration. This compound works by forming stable complexes with cyanide ions, thereby reducing their toxicity.

Case Studies

- A review of 39 human cases treated with dicobalt edetate showed that it was effective in several instances where blood cyanide concentrations were lethal (>3.0 mg/L). Survival was noted in four out of seven patients with such concentrations .

- Adverse effects were documented but did not result in fatalities when the antidote was administered appropriately .

Chelation Therapy for Heavy Metal Poisoning

This compound is utilized in chelation therapy to remove heavy metals from the body, particularly lead and radioactive metals such as strontium and plutonium. Its effectiveness stems from its ability to bind with these metals, facilitating their excretion.

Clinical Applications

- This compound has been shown to be effective in treating lead poisoning, especially when there are complications like hypercalcemia .

- It is also employed in cases involving radioactive metal exposure, helping to mitigate the risks associated with radiation through metal binding .

Cardiovascular Applications

Recent studies have explored the use of disodium EDTA (a related compound) in cardiovascular health, particularly post-myocardial infarction (MI). The TACT trial investigated the effects of disodium EDTA chelation therapy on cardiovascular outcomes.

Study Findings

- In a randomized trial involving 1,708 patients with a history of MI, disodium EDTA infusions were associated with a modest reduction in adverse cardiovascular events compared to placebo .

- The primary endpoint included total mortality and recurrent MI, suggesting potential benefits of chelation therapy in this population despite not being sufficient to recommend routine use .

Industrial and Laboratory Uses

Beyond medical applications, this compound has industrial uses due to its chelating properties. It is used to sequester metal ions in various processes.

Applications Include:

- Textile Industry: Prevents metal ion impurities from affecting dye colors.

- Pulp and Paper Industry: Inhibits metal ions from catalyzing reactions that degrade bleaching agents.

- Laboratory Testing: Used as an anticoagulant in blood samples for various analyses due to its ability to bind calcium ions .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Antidote for Cyanide Poisoning | Forms stable complexes with cyanide; reduces toxicity | Effective in severe cases; potential adverse effects noted |

| Chelation Therapy | Removes heavy metals from the body | Effective for lead poisoning; binds radioactive metals |

| Cardiovascular Health | Investigated for benefits post-MI | Modest reduction in adverse events; further research needed |

| Industrial Uses | Sequesters metal ions; used in textiles and laboratories | Prevents impurities and enhances chemical processes |

Wirkmechanismus

The mechanism of action of cobalt disodium ethylenediaminetetraacetate involves the formation of stable complexes with metal ions. The ethylenediaminetetraacetic acid ligand has multiple donor sites that can coordinate with metal ions, forming a cage-like structure that sequesters the metal ion and prevents it from participating in unwanted reactions . This chelation process is crucial in applications such as chelation therapy, where the compound binds to toxic metal ions and facilitates their excretion from the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Disodium ethylenediaminetetraacetate: Similar in structure but does not contain cobalt.

Calcium disodium ethylenediaminetetraacetate: Used in chelation therapy but specifically targets calcium ions.

Tetrasodium ethylenediaminetetraacetate: Another variant of ethylenediaminetetraacetic acid used for similar purposes.

Uniqueness

Disodium cobalt edetate is unique due to the presence of cobalt, which imparts specific chemical properties and reactivity. This makes it particularly useful in studies involving cobalt chemistry and in applications where cobalt’s redox properties are advantageous .

Eigenschaften

CAS-Nummer |

15137-09-4 |

|---|---|

Molekularformel |

C10H14CoN2Na2O8 |

Molekulargewicht |

395.14 g/mol |

IUPAC-Name |

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt |

InChI |

InChI=1S/C10H16N2O8.Co.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;;2*+1/p-2 |

InChI-Schlüssel |

ULJJVEZLQWBJLT-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Co] |

Kanonische SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Co] |

Key on ui other cas no. |

15137-09-4 |

Piktogramme |

Irritant; Health Hazard |

Verwandte CAS-Nummern |

14931-83-0 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.